Cas no 1248627-38-4 (2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid)

2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid
- AKOS011196711
- 1248627-38-4
- EN300-1140515
-
- インチ: 1S/C10H16ClN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16)
- InChIKey: XURAFBJAKRVBDJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NN(C=1)CCCCC(C(=O)O)(C)N
計算された属性
- せいみつぶんしりょう: 245.0931045g/mol
- どういたいしつりょう: 245.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 81.1Ų
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140515-0.05g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1140515-1g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1140515-0.25g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1140515-2.5g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1140515-1.0g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140515-0.1g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1140515-0.5g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1140515-10g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1140515-5g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 5g |
$2858.0 | 2023-10-26 |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acidに関する追加情報
Introduction to 2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid (CAS No. 1248627-38-4)
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid, identified by its Chemical Abstracts Service (CAS) number 1248627-38-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino acids derivatives, characterized by its unique structural framework that combines a hexanoic acid backbone with functional groups that enhance its biological activity. The presence of an amino group at the second carbon and a chloro-substituted pyrazole ring at the sixth position imparts distinct chemical and pharmacological properties, making it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid can be described as a linear chain with a carboxylic acid group at one end and an amino group at another, interrupted by a series of carbon atoms. The incorporation of the 4-chloro-1H-pyrazol-1-yl moiety introduces a heterocyclic aromatic ring, which is known for its ability to interact with biological targets in a highly specific manner. This structural feature is particularly relevant in the design of drugs targeting enzymes and receptors involved in various metabolic pathways.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological processes through precise targeting. The pyrazole scaffold, which is a key component of 2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid, has been extensively studied for its role in drug discovery due to its versatility and bioactivity. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The chloro substitution on the pyrazole ring further enhances its binding affinity to biological targets, making it an attractive moiety for medicinal chemists.
One of the most compelling aspects of 2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid is its potential application in the treatment of inflammatory diseases. Inflammatory responses are mediated by a complex interplay of signaling pathways and enzymes, many of which are targeted by small molecules designed to modulate their activity. The structural features of this compound suggest that it may interact with key inflammatory mediators, potentially leading to the development of novel therapeutic agents. Preliminary studies have indicated that derivatives of pyrazole have the ability to inhibit enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are central to the inflammatory cascade.
The hexanoic acid backbone in 2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid also contributes to its pharmacological profile. Hexanoic acid derivatives have been explored for their potential in modulating lipid metabolism and energy homeostasis, which are critical factors in conditions such as obesity and type 2 diabetes. The combination of an amino group and a carboxylic acid group provides this compound with the ability to participate in hydrogen bonding interactions, enhancing its solubility and bioavailability. These properties are essential for ensuring that the compound can effectively reach its target sites within the body.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and metabolic stability of drug candidates with greater accuracy. Molecular docking studies have been performed on 2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid to identify potential binding pockets on target proteins. These studies have revealed that the chloro-substituted pyrazole ring interacts favorably with hydrophobic regions of enzymes, while the amino and carboxylic acid groups form hydrogen bonds with polar residues. Such interactions are crucial for designing molecules with high selectivity and efficacy.
In addition to its potential as an anti-inflammatory agent, 2-amino-6-(4-chloro-1H-pyrazol-1-yll)-2-methylhexanoic acid has shown promise in preclinical models as a candidate for treating neurological disorders. The pyrazole scaffold has been associated with neuroprotective effects, particularly in conditions involving oxidative stress and neuroinflammation. The structural flexibility of this compound allows it to cross the blood-brain barrier, making it a viable candidate for central nervous system (CNS) drug development. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential in neurological diseases.
The synthesis of 2-amino-6-(4-chloro-lH-pyrazol-l-yll)-2-methylhexanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and amidation. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for potential industrial applications.
The pharmacokinetic properties of 1248627_38_4 are also an important consideration in drug development. Studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting good oral bioavailability. Additionally, preliminary data suggest that it undergoes slow metabolism via cytochrome P450 enzymes, which could impact its half-life and require adjustments in dosing regimens.
Future directions for research on 1248627_38_4 include exploring its interactions with other biological targets beyond inflammatory pathways. The versatility of the pyrazole scaffold allows for further derivatization, enabling researchers to fine-tune its pharmacological effects for specific therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and ultimately bringing new treatments to patients.
In conclusion,1248627_38_4 represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in areas such as inflammation management, metabolic disorders, and neurological diseases. Continued research efforts will be crucial in unlocking its full therapeutic potential.
1248627-38-4 (2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid) 関連製品
- 1312904-12-3(5-Phenyloxolane-2-carboxylic acid)
- 1428348-00-8(N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl-2-3-(trifluoromethyl)phenoxyacetamide)
- 1060307-99-4(2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide)
- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)
- 654-15-9(3-Benzotriazol-1-yl-propionic Acid)
- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)
- 1804888-70-7(2'-Chloro-4'-methyl-3'-nitroacetophenone)
- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)
- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)
- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)




